PFI-2 Enantiomeric Potency: 500-Fold Activity Difference Versus (S)-PFI-2
PFI-2 ((R)-PFI-2) inhibits human SETD7 with an IC50 of 2.0 ± 0.2 nM. Its enantiomer, (S)-PFI-2, exhibits an IC50 of 1.0 ± 0.1 µM, representing a 500-fold difference in potency [1]. This stereospecificity is critical: only the (R)-enantiomer engages the catalytic pocket effectively, forming a salt bridge with Asp256 and a hydrogen bond with His252 [2].
| Evidence Dimension | IC50 for SETD7 inhibition |
|---|---|
| Target Compound Data | 2.0 ± 0.2 nM |
| Comparator Or Baseline | (S)-PFI-2: 1.0 ± 0.1 µM |
| Quantified Difference | 500-fold less active |
| Conditions | Recombinant human SETD7, 5 µM H3(1–25) peptide, 0.25 µM SAM |
Why This Matters
The 500-fold activity gap mandates procurement of the pure (R)-enantiomer; use of the racemate or incorrect enantiomer will severely compromise target inhibition and invalidate experimental outcomes.
- [1] Barsyte-Lovejoy D, et al. Proc Natl Acad Sci U S A. 2014;111(35):12853-12858. View Source
- [2] Lenstra DC, et al. ChemMedChem. 2018;13(14):1405-1413. View Source
